Cas no 2241669-86-1 ((2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid structure](https://www.kuujia.com/scimg/cas/2241669-86-1x500.png)
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine
- (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid
- (R)-2-Acetamido-3-((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)propanoic acid
- AS-79898
- MFCD32670504
- L-Cysteine, N-acetyl-S-[2-amino-9-[(4-fluorophenyl)methyl]-6,9-dihydro-6-oxo-1H-purin-8-yl]-
- HY-W073762
- D76738
- CS-0107777
- FBnG
- 2241669-86-1
- (2R)-3-({2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl}sulfanyl)-2-acetamidopropanoic acid
- SCHEMBL21977457
-
- MDL: MFCD32670504
- Inchi: 1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)
- InChI Key: DWTZTMSSTASBNX-UHFFFAOYSA-N
- SMILES: S(CC(C(=O)O)NC(C)=O)C1=NC2C(NC(N)=NC=2N1CC1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 420.10160238g/mol
- Monoisotopic Mass: 420.10160238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 177
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178417-250mg |
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine |
2241669-86-1 | 98% | 250mg |
¥12040 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3011-250MG |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
2241669-86-1 | 97% | 250MG |
¥ 6,857.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3011-1G |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
2241669-86-1 | 97% | 1g |
¥ 17,133.00 | 2023-04-05 | |
eNovation Chemicals LLC | D684483-500MG |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
2241669-86-1 | 97% | 500mg |
$2150 | 2024-07-21 | |
eNovation Chemicals LLC | D684483-5G |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
2241669-86-1 | 97% | 5g |
$8410 | 2023-09-02 | |
eNovation Chemicals LLC | D684483-100mg |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
2241669-86-1 | 97% | 100mg |
$805 | 2024-07-21 | |
Chemenu | CM330255-250mg |
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine |
2241669-86-1 | 95%+ | 250mg |
$1709 | 2024-07-28 | |
Chemenu | CM330255-5g |
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine |
2241669-86-1 | 95%+ | 5g |
$*** | 2023-03-31 | |
Chemenu | CM330255-100mg |
N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine |
2241669-86-1 | 95%+ | 100mg |
$1067 | 2024-07-28 | |
Ambeed | A1480068-250mg |
(R)-2-Acetamido-3-((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)propanoic acid |
2241669-86-1 | 97% | 250mg |
$1474.0 | 2024-04-21 |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid Related Literature
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid
Comprehensive Analysis of (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid (CAS No. 2241669-86-1)
The compound (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid (CAS No. 2241669-86-1) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique combination of a purine core, a fluorophenylmethyl group, and a propanoic acid side chain, this compound exhibits potential applications in targeting specific enzymatic pathways. Researchers are particularly interested in its role as a potential modulator of kinase activity or nucleotide-binding proteins, which are hot topics in oncology and autoimmune disease research.
In recent years, the scientific community has shown growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of a 4-fluorophenylmethyl moiety in this molecule aligns with current trends in drug design, where fluorine incorporation is leveraged to improve pharmacokinetic properties. Additionally, the sulfanylpropanoic acid segment suggests potential interactions with cysteine residues in target proteins, a mechanism exploited in covalent inhibitor development—a trending area in precision medicine.
The stereochemistry of this compound, indicated by the (2R) configuration, is critical for its biological activity. Chirality often dictates binding affinity and selectivity, making this aspect a focal point for structure-activity relationship (SAR) studies. Computational modeling and molecular docking simulations are frequently employed to predict how such compounds interact with biological targets, addressing common queries like "how to optimize chiral drug candidates" or "what makes fluorinated drugs more effective."
From a synthetic perspective, the purine-6-one scaffold in this molecule is a versatile building block in heterocyclic chemistry. Its modification with a 2-amino group and an 8-thioether linkage introduces electronic and steric features that could influence hydrogen bonding and hydrophobic interactions. These characteristics are frequently discussed in forums focusing on fragment-based drug design or allosteric modulation, reflecting the compound's relevance to modern drug discovery paradigms.
Ongoing research into CAS No. 2241669-86-1 also intersects with broader discussions about personalized therapeutics and biomarker-driven approaches. For instance, its potential to selectively inhibit disease-associated proteins could answer search queries like "new small molecules for rare genetic disorders" or "next-generation kinase inhibitors." The compound's acetamido group further hints at possible prodrug strategies, a technique increasingly used to enhance drug delivery.
In summary, (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid represents a compelling case study in contemporary medicinal chemistry. Its structural features align with multiple cutting-edge themes, from fluorine-based drug optimization to covalent targeting, making it a subject of both academic and industrial interest. As the demand for novel therapeutic agents grows, compounds like this will continue to inspire innovative research and development efforts.
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